N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N'-phenylethanediamide
Overview
Description
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N'-phenylethanediamide, also known as DIPDA, is a chemical compound that has been widely studied for its potential use in medicinal chemistry. It belongs to the class of isochroman derivatives, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N'-phenylethanediamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N'-phenylethanediamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It also inhibits the activity of the protein kinase CK2, which is involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N'-phenylethanediamide has been shown to have a range of biochemical and physiological effects in various cell types and animal models. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress in neurons.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N'-phenylethanediamide in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several potential future directions for research on N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N'-phenylethanediamide. One area of interest is its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Another area of interest is its potential use in the treatment of other diseases, such as autoimmune disorders or viral infections. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N'-phenylethanediamide and its effects in different cell types and animal models.
Scientific Research Applications
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N'-phenylethanediamide has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity in vitro and in vivo, and it also exhibits neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-N'-phenyloxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(18(22)20-14-7-2-1-3-8-14)19-12-16-15-9-5-4-6-13(15)10-11-23-16/h1-9,16H,10-12H2,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQUFGYJDSDUTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CNC(=O)C(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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